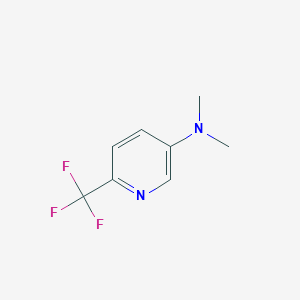![molecular formula C20H22N2+2 B12459056 1,1'-[(2,5-Dimethylbenzene-1,4-diyl)dimethanediyl]dipyridinium](/img/structure/B12459056.png)
1,1'-[(2,5-Dimethylbenzene-1,4-diyl)dimethanediyl]dipyridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[(2,5-Dimethylbenzene-1,4-diyl)dimethanediyl]dipyridinium is a synthetic organic compound characterized by its unique structure, which includes a benzene ring substituted with two methyl groups and linked to two pyridinium groups via methylene bridges
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,5-Dimethylbenzene-1,4-diyl)dimethanediyl]dipyridinium typically involves the reaction of 2,5-dimethylbenzene-1,4-dicarbaldehyde with pyridine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Reducing Agent: Sodium borohydride (NaBH4) is commonly used as the reducing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
1,1’-[(2,5-Dimethylbenzene-1,4-diyl)dimethanediyl]dipyridinium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones.
Reduction: The major products are typically alcohols or amines.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridinium derivatives.
科学的研究の応用
1,1’-[(2,5-Dimethylbenzene-1,4-diyl)dimethanediyl]dipyridinium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of 1,1’-[(2,5-Dimethylbenzene-1,4-diyl)dimethanediyl]dipyridinium involves its interaction with biological membranes and molecular targets. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can interact with specific proteins or enzymes, inhibiting their function and affecting cellular processes.
類似化合物との比較
Similar Compounds
- 1,1’-[(2,5-Dimethoxybenzene-1,4-diyl)dimethanediyl]dipyridinium
- 1,1’-[(2,5-Dibromobenzene-1,4-diyl)dimethanediyl]dipyridinium
- 1,1’-[(2,5-Diiodobenzene-1,4-diyl)dimethanediyl]dipyridinium
Uniqueness
1,1’-[(2,5-Dimethylbenzene-1,4-diyl)dimethanediyl]dipyridinium is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological membranes or molecular targets.
特性
分子式 |
C20H22N2+2 |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
1-[[2,5-dimethyl-4-(pyridin-1-ium-1-ylmethyl)phenyl]methyl]pyridin-1-ium |
InChI |
InChI=1S/C20H22N2/c1-17-13-20(16-22-11-7-4-8-12-22)18(2)14-19(17)15-21-9-5-3-6-10-21/h3-14H,15-16H2,1-2H3/q+2 |
InChIキー |
RZWBINZHDFDNPJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C[N+]2=CC=CC=C2)C)C[N+]3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-{2-[(2-methylphenyl)carbonyl]hydrazinyl}-1-oxo-3-phenylpropan-2-yl)-2-[(phenylcarbonyl)amino]benzamide (non-preferred name)](/img/structure/B12458979.png)
![2-(3-methoxyphenyl)-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxylate](/img/structure/B12458984.png)
![N-[3-(2,3-dimethylbenzoyl)phenyl]thiophene-2-carboxamide](/img/structure/B12458991.png)

![2-(3-methoxyphenyl)-2-oxoethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12459007.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(4-fluorophenyl)furan-2-carboxamide](/img/structure/B12459008.png)

![4-[({4-Oxo-4-[(4-phenoxyphenyl)amino]butanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12459012.png)
![N,N-diethyl-N-methyl-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}ethanaminium](/img/structure/B12459018.png)
![2-butyl-3-[(2-fluoro-4-methylphenyl)amino]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12459020.png)
![N-[4-(4-methyl-5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B12459022.png)

![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12459029.png)
